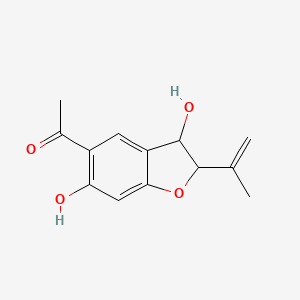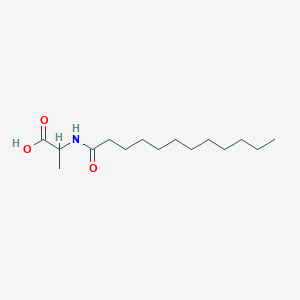
N-Dodecanoyl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecanoyl-alanine is a compound that belongs to the class of N-acyl amino acidsThis compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, making it useful in various applications such as surfactants and organogelators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-alanine can be synthesized through the reaction of alanine with dodecanoic acid or its derivatives. One common method involves the use of lauroyl chloride, which is prepared by reacting lauric acid with thionyl chloride. The lauroyl chloride is then reacted with alanine in the presence of a base such as sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve enzyme-catalyzed processes to improve yield and selectivity. Enzymes such as lipases can be used to catalyze the acylation reaction under mild conditions, making the process more environmentally friendly and efficient .
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecanoyl-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Dodecanoyl-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical processes due to its amphiphilic nature.
Biology: Employed in studies of membrane proteins and cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products
Mecanismo De Acción
The mechanism of action of N-Dodecanoyl-alanine involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Lauroyl-L-leucine
- N-Lauroyl-L-phenylalanine
- N-Lauroyl-L-valine
- N-Lauroyl-L-proline
Uniqueness
N-Dodecanoyl-alanine is unique due to its specific combination of the dodecanoyl group and alanine, which imparts distinct amphiphilic properties. Compared to other similar compounds, it may exhibit different levels of surface activity, foamability, and interaction with biological membranes .
Propiedades
Número CAS |
35054-69-4 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
2-(dodecanoylamino)propanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
UYTOHYBIBPDOKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


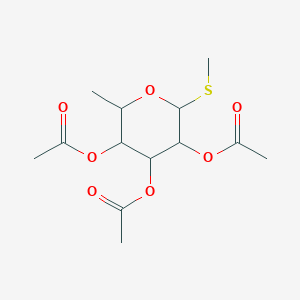
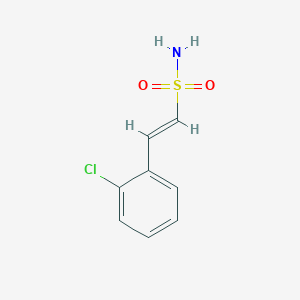
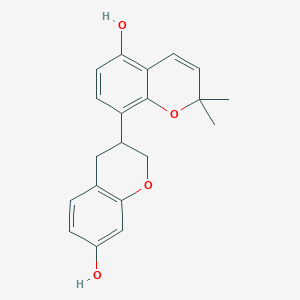
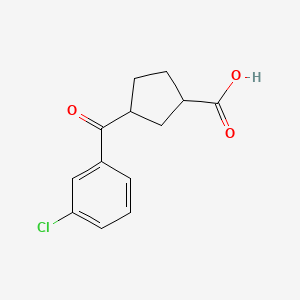
![12-Hydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321886.png)
![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12321888.png)


![[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12321904.png)
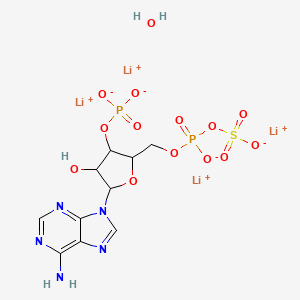
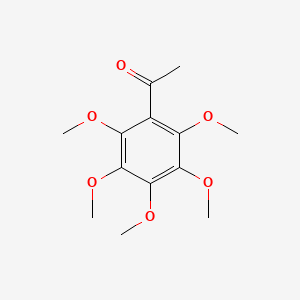
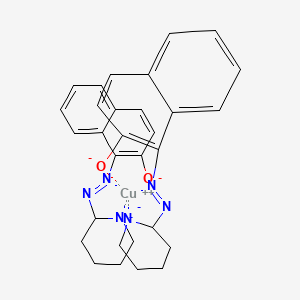
![5-Benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B12321926.png)
